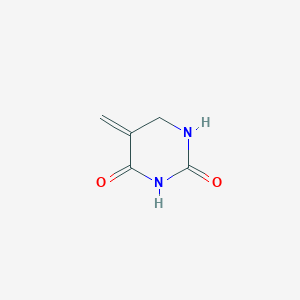
Laurifoline chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laurifoline chloride is a quaternary alkaloid isolated from the bark of Zanthoxylum elephantiasis . It is known for its unique chemical structure and potential applications in various fields, including medicine and chemistry. The compound is characterized by its crystalline form and specific melting point, making it a subject of interest for researchers.
Métodos De Preparación
Laurifoline chloride can be isolated from natural sources such as the bark of Zanthoxylum elephantiasis. The isolation process involves chromatographic techniques using silicic acid and diatomaceous earth The quaternary alkaloids are separated and identified through this method
Análisis De Reacciones Químicas
Laurifoline chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of this compound, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of laurifoline chloride involves its interaction with specific molecular targets and pathways. It has been shown to exert neuromuscular blocking effects, similar to other quaternary alkaloids . The compound interacts with receptors and enzymes, leading to its observed biological effects. The exact molecular pathways are still under investigation, but its ganglion-blocking properties have been well-documented .
Comparación Con Compuestos Similares
Laurifoline chloride is similar to other quaternary alkaloids such as:
Magnoflorine chloride: Shares similar structural features and biological activities.
Candicine chloride: Another quaternary alkaloid isolated from the same plant source.
Menisperine: Known for its ganglion-blocking properties, similar to this compound.
This compound stands out due to its specific chemical structure and unique biological activities
Propiedades
Número CAS |
37791-15-4 |
|---|---|
Fórmula molecular |
C20H24ClNO4 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19;/h8-10,14H,5-7H2,1-4H3,(H-,22,23);1H |
Clave InChI |
XKKJKNSMTPBZJP-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


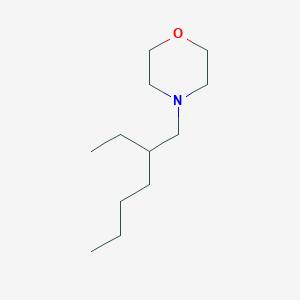
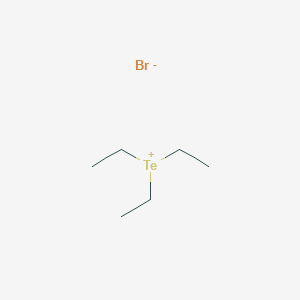
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
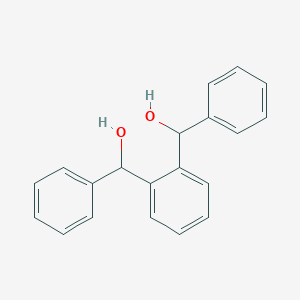
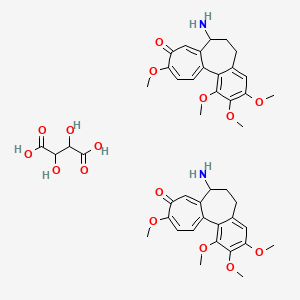
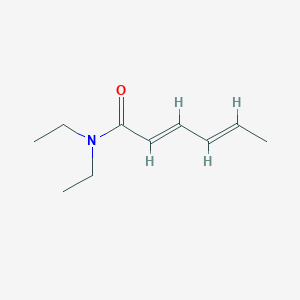

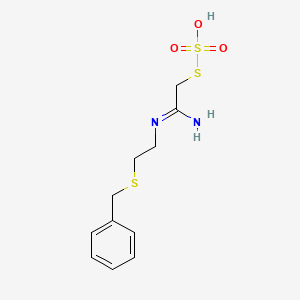
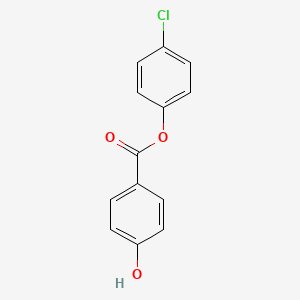
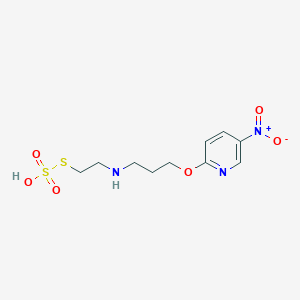

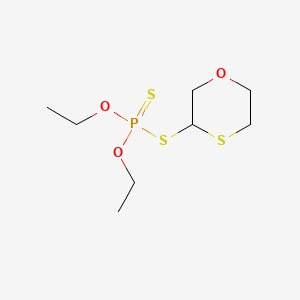
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
